Cas no 1421933-33-6 (S-Acetyl-PEG3-acid)

S-Acetyl-PEG3-acid 化学的及び物理的性質
名前と識別子
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- 羧酸-三聚乙二醇-硫代乙酸酯
- S-acetyl-PEG3-acid
- S-Acetyl-PEG3-C2-acid
- 3-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]propanoic acid
- S-Acetyl-PEG3-acid
-
- MDL: MFCD22574765
- インチ: 1S/C11H20O6S/c1-10(12)18-9-8-17-7-6-16-5-4-15-3-2-11(13)14/h2-9H2,1H3,(H,13,14)
- InChIKey: HJNQYRKIZPTUQT-UHFFFAOYSA-N
- ほほえんだ: S(C(C)=O)CCOCCOCCOCCC(=O)O
計算された属性
- せいみつぶんしりょう: 280.09805953 g/mol
- どういたいしつりょう: 280.09805953 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 13
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107
- 疎水性パラメータ計算基準値(XlogP): -0.3
- ぶんしりょう: 280.34
S-Acetyl-PEG3-acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P999885-50mg |
S-acetyl-PEG3-acid |
1421933-33-6 | 50mg |
$ 320.00 | 2022-06-03 | ||
XI AN KANG FU NUO Biotechnology Co., Ltd. | BHT-12-500mg |
AcS-PEG3-acid |
1421933-33-6 | >98.00% | 500mg |
¥3300.0 | 2023-09-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-20948-500mg |
S-acetyl-PEG3-acid |
1421933-33-6 | 98% | 500mg |
9262CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-20948-1g |
S-acetyl-PEG3-acid |
1421933-33-6 | 98% | 1g |
16387CNY | 2021-05-07 | |
abcr | AB555813-100mg |
S-Acetyl-PEG3-acid, 95%; . |
1421933-33-6 | 95% | 100mg |
€659.40 | 2025-02-19 | |
Ambeed | A754613-250mg |
S-Acetyl-peg3-acid |
1421933-33-6 | 95% | 250mg |
$423.0 | 2025-03-04 | |
eNovation Chemicals LLC | Y1247518-50mg |
S-Acetyl-peg3-acid |
1421933-33-6 | 95% | 50mg |
$210 | 2024-06-06 | |
eNovation Chemicals LLC | Y1247518-50mg |
S-Acetyl-peg3-acid |
1421933-33-6 | 95% | 50mg |
$230 | 2025-02-27 | |
eNovation Chemicals LLC | Y1247518-25mg |
S-Acetyl-peg3-acid |
1421933-33-6 | 95% | 25mg |
$175 | 2025-02-19 | |
eNovation Chemicals LLC | Y1247518-250mg |
S-Acetyl-peg3-acid |
1421933-33-6 | 95% | 250mg |
$605 | 2025-02-27 |
S-Acetyl-PEG3-acid 関連文献
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
S-Acetyl-PEG3-acidに関する追加情報
Comprehensive Overview of S-Acetyl-PEG3-acid (CAS No. 1421933-33-6): Properties, Applications, and Industry Trends
S-Acetyl-PEG3-acid (CAS No. 1421933-33-6) is a highly versatile polyethylene glycol (PEG)-based linker compound widely utilized in bioconjugation, drug delivery, and material science. Its unique structure combines a thioester (S-Acetyl) group with a triethylene glycol (PEG3) spacer and a terminal carboxylic acid, enabling selective reactivity with thiols (-SH) while offering water solubility and biocompatibility. This article explores its chemical properties, cutting-edge applications, and alignment with trending topics like ADC development (Antibody-Drug Conjugates), click chemistry, and sustainable biomanufacturing.
The molecular formula of S-Acetyl-PEG3-acid is C11H20O6S, with a molecular weight of 280.34 g/mol. The PEG3 spacer enhances solubility in aqueous and organic solvents, a critical feature for biopharmaceutical formulations. Researchers frequently search for "PEG linker solubility" or "thioester stability in PBS," highlighting the demand for data on its performance under physiological conditions. Studies confirm its stability at pH 7.4, making it ideal for in vivo applications such as protein-polymer conjugates.
In drug discovery, S-Acetyl-PEG3-acid bridges therapeutics and targeting moieties. A trending application is in ADCs, where its thioester group reacts with cysteine residues on antibodies, while the acid terminus couples with payloads like cytotoxic agents or fluorescent probes. Google Trends data shows rising queries like "PEG linker for ADC optimization" and "non-cleavable vs. cleavable linkers," reflecting industry focus. Compared to traditional maleimide linkers, this compound offers reduced payload aggregation and improved serum half-life.
Beyond therapeutics, S-Acetyl-PEG3-acid is pivotal in nanoparticle functionalization. With the surge in "mRNA delivery systems" searches, its role in lipid nanoparticle (LNP) surface modification gains attention. The PEG3 segment minimizes immunogenicity, while the acetyl-protected thiol allows controlled post-synthesis conjugation—addressing FAQs like "how to avoid PEG immunogenicity." Recent patents highlight its use in stealth coatings for gene therapy vectors.
Sustainability is another hotspot. As labs seek "green chemistry alternatives," S-Acetyl-PEG3-acid’s compatibility with solvent-free reactions and high atom economy aligns with Eco-Design Principles. Manufacturers now offer GMP-grade batches to meet FDA/EMA guidelines, responding to queries on "PEG linker regulatory compliance." Analytical methods like HPLC purity testing (≥98%) and mass spectrometry are standardized, ensuring reproducibility.
Emerging trends include its integration with click chemistry toolkits. The carboxylic acid group enables NHS ester or amide bond formation, while the S-Acetyl moiety can be deprotected for thiol-ene reactions—answering search terms like "orthogonal conjugation strategies." This dual functionality supports multi-step bioconjugation, a technique gaining traction in theranostic probe development.
Storage and handling protocols are frequently queried. S-Acetyl-PEG3-acid is stable at -20°C under inert gas but requires protection from hydrolysis. Suppliers recommend "lyophilized storage" for long-term use, addressing concerns about "PEG linker degradation." Its low toxicity (LD50 >500 mg/kg in rodents) and absence of heavy metal catalysts in synthesis further boost adoption.
In conclusion, S-Acetyl-PEG3-acid (CAS No. 1421933-33-6) is a cornerstone of modern bioconjugation, answering industry needs for modular, scalable, and regulatory-friendly linkers. Its synergy with trends like precision medicine, sustainable chemistry, and next-gen drug delivery ensures enduring relevance. Future research may explore its 3D-printed scaffold applications or AI-driven linker design—topics already generating buzz in scientific forums.
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